3-[(2,4-Difluorophenyl)methyl]oxetan-3-amine;hydrochloride
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Overview
Description
3-[(2,4-Difluorophenyl)methyl]oxetan-3-amine;hydrochloride is a chemical compound with the molecular formula C10H12ClF2NO. It is known for its unique structure, which includes an oxetane ring and a difluorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4-Difluorophenyl)methyl]oxetan-3-amine;hydrochloride typically involves the reaction of 2,4-difluorobenzyl chloride with oxetan-3-amine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[(2,4-Difluorophenyl)methyl]oxetan-3-amine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the oxetane ring to other functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the phenyl ring or the oxetane ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with additional functional groups, while substitution reactions can produce a variety of substituted phenyl or oxetane compounds .
Scientific Research Applications
3-[(2,4-Difluorophenyl)methyl]oxetan-3-amine;hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(2,4-Difluorophenyl)methyl]oxetan-3-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The oxetane ring and difluorophenyl group contribute to its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-[(3,4-Difluorophenyl)methyl]oxetan-3-amine;hydrochloride
- 3-[(2,4-Difluorophenyl)methyl]oxetan-3-amine
- 3-[(2,4-Difluorophenyl)methyl]oxetan-3-amine;hydrobromide
Uniqueness
Compared to similar compounds, 3-[(2,4-Difluorophenyl)methyl]oxetan-3-amine;hydrochloride is unique due to its specific substitution pattern on the phenyl ring and the presence of the hydrochloride salt.
Properties
IUPAC Name |
3-[(2,4-difluorophenyl)methyl]oxetan-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO.ClH/c11-8-2-1-7(9(12)3-8)4-10(13)5-14-6-10;/h1-3H,4-6,13H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTGQTOFUJIJPIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CC2=C(C=C(C=C2)F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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